molecular formula C23H20O7 B157468 Dehydrotoxicarol CAS No. 59086-93-0

Dehydrotoxicarol

Cat. No.: B157468
CAS No.: 59086-93-0
M. Wt: 408.4 g/mol
InChI Key: HDDUSYQWBVKRGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydrotoxicarol is a natural product derived from the Derris plant, belonging to the Fabaceae family. It is a yellow powder with the molecular formula C23H20O7 and a molecular weight of 408.4 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Dehydrotoxicarol involves the extraction from the Derris plant. The extraction process typically includes the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound can be isolated and purified through chromatographic techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale extraction and purification processes. The use of advanced chromatographic methods ensures the high purity and yield of the compound. The specific conditions and reagents used in the industrial production are optimized to achieve the desired quality and quantity of this compound.

Chemical Reactions Analysis

Types of Reactions: Dehydrotoxicarol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve the use of halogens or other electrophilic reagents to introduce new functional groups into the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of halogenated or alkylated derivatives.

Scientific Research Applications

Dehydrotoxicarol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Dehydrotoxicarol involves its interaction with various molecular targets and pathways. It is known to exhibit antioxidant properties by scavenging free radicals and inhibiting oxidative stress . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

  • Dehydrodeguelin
  • Toxicarol isoflavone
  • Indole-3-carbaldehyde

Properties

IUPAC Name

11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4(9),5,10,15,17,19-octaen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O7/c1-23(2)6-5-11-15(30-23)8-13(24)20-21(25)19-12-7-16(26-3)17(27-4)9-14(12)28-10-18(19)29-22(11)20/h5-9,24H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDUSYQWBVKRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70974542
Record name 6-Hydroxy-9,10-dimethoxy-3,3-dimethyl-3H-[1]benzopyrano[4',3':5,6]pyrano[2,3-f][1]benzopyran-7(13H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59086-93-0
Record name 6a,12a-Dehydro-alpha-toxcarol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059086930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-9,10-dimethoxy-3,3-dimethyl-3H-[1]benzopyrano[4',3':5,6]pyrano[2,3-f][1]benzopyran-7(13H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydrotoxicarol
Reactant of Route 2
Dehydrotoxicarol
Reactant of Route 3
Dehydrotoxicarol
Reactant of Route 4
Dehydrotoxicarol
Reactant of Route 5
Dehydrotoxicarol
Reactant of Route 6
Reactant of Route 6
Dehydrotoxicarol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.